2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of compounds including 2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide derivatives have been synthesized, with various biological properties being evaluated. These compounds were prepared using ethyl 2-oxo2H-chromene-3-carboxylate as a key intermediate, demonstrating potential antibacterial activity against multiple bacteria including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
Crystal Structure Analysis
Research on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related derivatives, which are closely related to the compound of interest, has provided insight into their crystal structures and how these structures vary with substitution and solvation. These studies contribute to understanding the molecular conformation and potential reactivity or binding properties of such compounds (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).
Antiproliferative Activities and Molecular Docking
Some derivatives of the compound, specifically pyrimidine-piperazine-chromene and -quinoline conjugates, have shown significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies have provided insights into their potential mechanisms of action, highlighting the importance of the chromene and quinoline moieties when attached to pyrimide and piperazine moieties for enhancing anti-proliferative activities (I. Parveen, Naseem Ahmed, Danish Idrees, Parvez Khan, M. Hassan, 2017).
Applications in Polymer Synthesis
Research into aromatic polyamides with coumarin chromophores, which relate to the core structure of the specified compound, has explored their synthesis and properties. These polymers, characterized by photosensitive coumarin pendent groups, have demonstrated potential applications due to their good thermal properties and ability to undergo crosslinking under UV illumination. Such materials could have implications for the development of novel materials with specific optical or mechanical properties (M. Nechifor, 2009).
Pharmacological Effects
Further studies have investigated heterocyclic compounds containing the coumarin ring for their pharmacological effects. These studies have included the synthesis of pyridopyrimidine and pyridopyridine derivatives and their evaluation for cytotoxicity against breast carcinoma cell lines. This research adds to the understanding of the potential medicinal applications of compounds within this chemical space (R. Fikry, N. Ismail, M. El-Garby, Enaiat M. Kamel, A. Deeb, 2015).
properties
IUPAC Name |
2-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c26-20-13-18(15-6-2-1-3-7-15)24-14-25(20)11-10-23-21(27)17-12-16-8-4-5-9-19(16)29-22(17)28/h1-9,12-14H,10-11H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLQWAWOSIFTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.